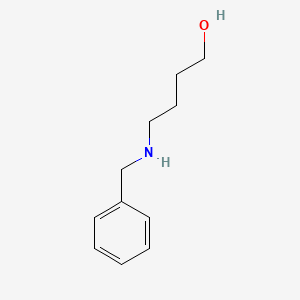

4-Benzylamino-1-butanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(benzylamino)butan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c13-9-5-4-8-12-10-11-6-2-1-3-7-11/h1-3,6-7,12-13H,4-5,8-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNRCGOVPZJPRQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60365162 | |

| Record name | 4-Benzylamino-1-butanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60365162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59578-63-1 | |

| Record name | 4-[(Phenylmethyl)amino]-1-butanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59578-63-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Benzylamino-1-butanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60365162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Benzylamino-1-butanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Benzylamino-1-butanol CAS number 59578-63-1 properties

An In-depth Technical Guide to 4-Benzylamino-1-butanol (CAS No. 59578-63-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, with the CAS registration number 59578-63-1, is a bifunctional organic molecule incorporating a secondary amine and a primary alcohol. This unique combination of functional groups makes it a valuable intermediate in organic synthesis, particularly in the construction of more complex molecules with potential applications in medicinal chemistry and materials science. The presence of a benzyl group can modulate lipophilicity and introduce aromatic interactions, while the amino alcohol framework is a common structural motif in a variety of biologically active compounds. This guide provides a comprehensive overview of the known properties, a plausible and detailed synthesis protocol, predicted analytical characterization, and potential applications of this versatile building block.

Physicochemical and Safety Profile

A summary of the key physicochemical properties of this compound is presented in the table below. This data is compiled from various chemical supplier databases.

| Property | Value | Reference(s) |

| CAS Number | 59578-63-1 | [1][2] |

| Molecular Formula | C₁₁H₁₇NO | [1] |

| Molecular Weight | 179.26 g/mol | [1] |

| Appearance | Colorless to almost colorless clear liquid | Chemical Supplier Catalogs |

| Boiling Point | 140 °C at 0.8 mmHg | [1] |

| Density | 1.02 g/cm³ | [1] |

| Refractive Index | 1.5320-1.5340 | [1] |

| Synonyms | N-(4-Hydroxybutyl)benzylamine, Benzyl(4-hydroxybutyl)amine | [1][2] |

Safety Information

This compound is classified as an irritant. The following hazard and precautionary statements are associated with this compound:

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).[1]

-

Precautionary Statements: P264 (Wash skin thoroughly after handling), P280 (Wear protective gloves/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P332+P313 (If skin irritation occurs: Get medical advice/attention), P337+P313 (If eye irritation persists: Get medical advice/attention), P362+P364 (Take off contaminated clothing and wash it before reuse).[1]

Synthesis and Reactivity

Proposed Synthesis Workflow: Reductive Amination

The reaction proceeds in two main steps within a one-pot procedure: the formation of an imine intermediate followed by its in-situ reduction.

Caption: Proposed one-pot synthesis of this compound via reductive amination.

Detailed Experimental Protocol (Proposed)

This protocol is based on established procedures for the reductive amination of similar substrates.[3]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-amino-1-butanol (1 equivalent) and benzaldehyde (1 equivalent) in an appropriate solvent such as methanol or ethanol.

-

Imine Formation: Stir the solution at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The progress of this step can be monitored by thin-layer chromatography (TLC).

-

Reduction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a reducing agent, such as sodium borohydride (NaBH₄) (1.5-2 equivalents), portion-wise to control the exothermic reaction and gas evolution.

-

Reaction Completion: After the addition of the reducing agent, allow the reaction to warm to room temperature and stir for an additional 12-24 hours, or until TLC analysis indicates the complete consumption of the imine intermediate.

-

Work-up: Quench the reaction by the slow addition of water. Remove the organic solvent under reduced pressure. Extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Final Purification: The crude this compound can be further purified by flash column chromatography on silica gel.

Analytical Characterization (Predicted)

As experimental spectroscopic data for this compound is not available in the public domain, the following characterization data is predicted based on the analysis of structurally similar compounds such as 1-butanol, 4-amino-1-butanol, and 4-benzyloxy-1-butanol.[4][5]

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the protons of the butyl chain, the benzylic protons, and the aromatic protons.

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~7.2-7.4 | m | 5H | Aromatic (C₆H₅) |

| ~3.8 | s | 2H | Benzylic (Ar-CH₂-N) |

| ~3.6 | t | 2H | -CH₂-OH |

| ~2.7 | t | 2H | -N-CH₂- |

| ~1.6-1.8 | m | 4H | -CH₂-CH₂- |

| Variable | br s | 2H | -NH- and -OH |

¹³C NMR Spectroscopy (Predicted)

The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~140 | Aromatic (quaternary C) |

| ~128-129 | Aromatic (CH) |

| ~62 | -CH₂-OH |

| ~54 | Ar-CH₂-N |

| ~50 | -N-CH₂- |

| ~30 | -CH₂- |

| ~28 | -CH₂- |

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the O-H, N-H, C-H, and C-N bonds.

| Wavenumber (cm⁻¹) | Functional Group |

| 3200-3500 (broad) | O-H and N-H stretching |

| 3000-3100 | Aromatic C-H stretching |

| 2850-2950 | Aliphatic C-H stretching |

| 1450-1600 | Aromatic C=C stretching |

| 1050-1250 | C-N and C-O stretching |

Mass Spectrometry (Predicted)

The mass spectrum (electron ionization) is expected to show a molecular ion peak (M⁺) at m/z = 179. Key fragmentation patterns would likely involve the loss of a hydroxyl group, cleavage of the butyl chain, and benzylic cleavage.

Applications in Research and Drug Development

This compound serves as a valuable pharmaceutical intermediate in the synthesis of more complex molecules.[6][7] Its bifunctional nature allows for a variety of chemical transformations, making it a versatile building block for creating libraries of compounds for drug discovery screening.

A notable area of interest is in the development of kinase inhibitors. A study on the discovery of 1-aza-9-oxafluorene derivatives as inhibitors of the insulin-like growth factor 1 receptor (IGF-1R), a target in cancer therapy, utilized benzylamino moieties as key structural features.[8] This suggests that this compound could be a useful starting material for the synthesis of novel IGF-1R inhibitors or inhibitors of other kinases.

Caption: Potential applications of this compound in pharmaceutical R&D.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in organic synthesis and medicinal chemistry. While detailed experimental data on its synthesis and spectroscopic characterization are not widely published, its properties and reactivity can be reliably predicted based on well-understood chemical principles and data from analogous compounds. The information and proposed protocols within this guide are intended to provide a solid foundation for researchers and drug development professionals to utilize this compound in their synthetic endeavors.

References

-

PubChem. This compound. [Online]. Available at: [Link]

-

CIBTech. SYNTHESIS OF 4-(BENZYLAMINO)-6-CHLORO-2, 2-DIMETHYL-3, 4- DIHYDRO-2H-CHROMEN-3-OL FOR ANTIHYPERTENSIVE ACTIVITY. [Online]. Available at: [Link]

-

PubChem. 4-Benzyloxy-1-butanol. [Online]. Available at: [Link]

- Rao, V. J., Shankar, R., Mukkanti, K., & Vekariya, N. A. (2013). Novel synthesis of 4-amino-2-hydroxymethyl-1-butanol and its purine analogues. Der Pharma Chemica, 5(4), 184-190.

- Google Patents. Synthesis method of hydroxybenzylamine. [Online].

-

The Royal Society of Chemistry. Electronic Supplementary Informations. [Online PDF]. Available at: [Link]

-

PubChemLite. 4-(butylamino)butan-1-ol (C8H19NO). [Online]. Available at: [Link]

-

J-GLOBAL. This compound. [Online]. Available at: [Link]

- Google Patents. Method for preparing 4-isopropylamino-1-butanol. [Online].

- Krug, M., Erlenkamp, G., Sippl, W., Schächtele, C., Totzke, F., & Hilgeroth, A. (2010). Discovery and selectivity-profiling of 4-benzylamino 1-aza-9-oxafluorene derivatives as lead structures for IGF-1R inhibitors. Bioorganic & medicinal chemistry letters, 20(23), 6915–6919.

-

The Royal Society of Chemistry. Facile synthesis of naphthalene-based porous organic salts for photocatalytic oxidative coupling of amines in air. [Online]. Available at: [Link]

- Choi, J. W., Yim, S. S., & Lee, S. Y. (2020). Microbial production of 4-amino-1-butanol, a four-carbon amino alcohol. Biotechnology and bioengineering, 117(9), 2771–2780.

Sources

- 1. This compound | 59578-63-1 [chemicalbook.com]

- 2. PubChemLite - this compound (C11H17NO) [pubchemlite.lcsb.uni.lu]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 4-アミノ-1-ブタノール 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 4-Benzyloxy-1-butanol | C11H16O2 | CID 562212 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. US20180029973A1 - Method for preparing 4-isopropylamino-1-butanol - Google Patents [patents.google.com]

- 7. Microbial production of 4-amino-1-butanol, a four-carbon amino alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery and selectivity-profiling of 4-benzylamino 1-aza-9-oxafluorene derivatives as lead structures for IGF-1R inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Benzylamino-1-butanol: Structure, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Benzylamino-1-butanol, a bifunctional organic molecule incorporating both a secondary amine and a primary alcohol. This document delves into its chemical identity, synthesis via reductive amination, and a detailed analysis of its structural characterization through spectroscopic methods. Given its structural motifs, which are prevalent in pharmacologically active compounds, this guide serves as a foundational resource for researchers exploring its potential in medicinal chemistry and drug development.

Chemical Structure and Nomenclature

This compound is a substituted amino alcohol. The core structure consists of a four-carbon butanol chain where the amino group at position 4 is substituted with a benzyl group.

Chemical Structure:

Caption: 2D Chemical Structure of this compound

IUPAC Name: 4-(Benzylamino)butan-1-ol[1]

Synonyms:

-

N-(4-Hydroxybutyl)benzylamine[2]

-

4-[(Phenylmethyl)amino]-1-butanol[1]

-

N-Benzyl-4-butanolamine[1]

-

Benzyl(4-hydroxybutyl)amine[1]

Key Identifiers:

| Identifier | Value | Source |

|---|---|---|

| CAS Number | 59578-63-1 | [1][2] |

| Molecular Formula | C₁₁H₁₇NO | [2] |

| Molecular Weight | 179.26 g/mol |[2] |

Synthesis of this compound

The most direct and efficient method for the synthesis of this compound is through the reductive amination of 4-amino-1-butanol with benzaldehyde. This one-pot reaction proceeds via the formation of an intermediate imine (Schiff base), which is then reduced in situ to the desired secondary amine.

Sources

An In-depth Technical Guide to the Solubility of 4-Benzylamino-1-butanol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 4-Benzylamino-1-butanol, a key intermediate in pharmaceutical synthesis. In the absence of extensive published quantitative solubility data, this document serves as a foundational resource, detailing the theoretical principles governing its solubility, predictive methodologies based on its molecular structure, and a detailed experimental protocol for accurate and reproducible solubility determination. This guide is designed to empower researchers and drug development professionals to generate and interpret the solubility data necessary for process development, formulation, and regulatory compliance.

Introduction: The Significance of Solubility in Pharmaceutical Development

This compound serves as a critical building block in the synthesis of various active pharmaceutical ingredients (APIs), including the pulmonary hypertension drug Selexipag.[1] Understanding its solubility in a range of organic solvents is paramount for optimizing reaction conditions, developing robust purification strategies (such as crystallization), and formulating drug products. Solubility data informs solvent selection for synthesis and purification, impacts reaction kinetics and yield, and is a critical parameter in ensuring the final API's purity and physical properties.

This guide will delve into the molecular characteristics of this compound that dictate its solubility profile and provide a practical framework for its empirical determination.

Predicting the Solubility of this compound: A Molecular Structure Perspective

The solubility of an organic compound is governed by the principle of "like dissolves like," which refers to the polarity of the solute and solvent.[2][3][4][5] The molecular structure of this compound contains both polar and non-polar regions, leading to a nuanced solubility profile.

-

Polar Functional Groups: The presence of a primary alcohol (-OH) and a secondary amine (-NH-) group allows for hydrogen bonding.[6][7][8] These groups can act as both hydrogen bond donors and acceptors, facilitating strong intermolecular interactions with polar solvents like alcohols (e.g., ethanol, methanol) and water.[6][7][8][9] The lone pair of electrons on the nitrogen atom in the amine group also allows it to act as a base, which can influence its solubility in acidic solutions.[6][7]

-

Non-Polar Moieties: The benzyl group (a phenyl ring attached to a methylene group) and the butylene chain (-CH₂CH₂CH₂CH₂-) are non-polar. These hydrophobic regions will interact favorably with non-polar solvents through van der Waals forces.

Predicted Solubility Trends:

-

High Solubility: Expected in polar protic solvents (e.g., methanol, ethanol) and polar aprotic solvents (e.g., DMSO, DMF) due to the strong hydrogen bonding and dipole-dipole interactions.

-

Moderate to Low Solubility: Expected in solvents of intermediate polarity (e.g., ethyl acetate, acetone). The balance between the polar and non-polar regions of the molecule will be a key determinant.

-

Low to Negligible Solubility: Expected in non-polar solvents (e.g., hexane, toluene) where the energetic cost of disrupting the solvent-solvent interactions to accommodate the polar functional groups of this compound is high.

The interplay of these structural features suggests that this compound will exhibit a broad range of solubilities across different organic solvents.

Quantitative Determination of this compound Solubility: An Experimental Protocol

Accurate and reproducible quantitative solubility data is essential for process development and scale-up. The following section outlines a robust experimental protocol for determining the equilibrium solubility of this compound.

Materials and Equipment

-

This compound (of known purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature orbital shaker or magnetic stirrer with temperature control

-

Syringe filters (chemically compatible with the chosen solvents)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

Experimental Workflow: The Shake-Flask Method

The shake-flask method is a widely accepted technique for determining equilibrium solubility.[10]

Caption: Experimental workflow for the determination of this compound solubility using the shake-flask method.

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

To a series of vials, add an excess amount of this compound. The presence of undissolved solid at the end of the experiment is crucial to ensure equilibrium has been reached.

-

Accurately add a known volume of the desired organic solvent to each vial.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature orbital shaker. A typical temperature for solubility studies is 25°C.

-

Agitate the samples for a predetermined time to ensure equilibrium is reached. This is a critical step and may require preliminary experiments to determine the necessary equilibration time (typically 24 to 72 hours).

-

-

Sample Collection and Preparation:

-

Once equilibrated, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a chemically resistant syringe filter (e.g., PTFE) to remove any remaining solid particles.

-

Accurately dilute the filtered sample with a known volume of the solvent to bring the concentration within the calibrated range of the analytical method.

-

-

Quantitative Analysis:

-

Calculation of Solubility:

-

Calculate the original concentration of the saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as g/L or mg/mL.

-

Causality Behind Experimental Choices

-

Use of Excess Solute: Ensures that the solution is truly saturated and in equilibrium with the solid phase.

-

Constant Temperature: Solubility is temperature-dependent, so maintaining a constant temperature is critical for reproducibility.[13]

-

Sufficient Equilibration Time: Allows the dissolution process to reach a dynamic equilibrium where the rate of dissolution equals the rate of precipitation.

-

Filtration: Prevents undissolved solid particles from being included in the analysis, which would lead to an overestimation of solubility.

-

Validated Analytical Method: Ensures the accuracy and precision of the concentration measurement.

Data Presentation: A Template for Reporting Solubility

While comprehensive data is not yet published, the following table provides a template for presenting experimentally determined solubility data for this compound.

| Organic Solvent | Solvent Polarity Index | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) |

| Hexane | 0.1 | 25 | Experimental Data | Calculated Data |

| Toluene | 2.4 | 25 | Experimental Data | Calculated Data |

| Dichloromethane | 3.1 | 25 | Experimental Data | Calculated Data |

| Ethyl Acetate | 4.4 | 25 | Experimental Data | Calculated Data |

| Acetone | 5.1 | 25 | Experimental Data | Calculated Data |

| Ethanol | 5.2 | 25 | Experimental Data | Calculated Data |

| Methanol | 6.6 | 25 | Experimental Data | Calculated Data |

| Dimethylformamide (DMF) | 6.4 | 25 | Experimental Data | Calculated Data |

| Dimethyl Sulfoxide (DMSO) | 7.2 | 25 | Experimental Data | Calculated Data |

| Water | 10.2 | 25 | Experimental Data | Calculated Data |

Safety and Handling

While a specific safety data sheet (SDS) for this compound is not widely available, data from related compounds such as 1-Butanol and other amino alcohols suggest appropriate precautions.[14]

-

Hazards: May cause skin and eye irritation. Harmful if swallowed.[14][15]

-

Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Storage: Store in a tightly closed container in a cool, dry place.

Always consult the specific SDS provided by the supplier before handling this chemical.

Conclusion

This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. By combining theoretical predictions based on molecular structure with a robust experimental protocol, researchers and drug development professionals can generate the critical data needed for process optimization, formulation development, and ensuring the quality of pharmaceutical intermediates and final APIs. The methodologies outlined herein promote a scientifically sound and systematic approach to a fundamental aspect of pharmaceutical chemistry.

References

-

CHEM-SP. (2020). Simple Method (CHEM-SP) to Predict Solubility from 2-D Chemical Structures. Organic Process Research & Development. [Link]

-

RMIT Open Press. (n.d.). 3.4.1 Organic Molecules with Heteroatoms: Influence of Hydrogen-bonding and Amine Protonation on Properties. Biology and Chemistry for Human Biosciences. [Link]

-

Study.com. (n.d.). Polarity and Solubility of Organic Compounds. Study.com. [Link]

-

Chemistry LibreTexts. (2023). Advanced Properties of Amines. [Link]

-

Chemistry For Everyone. (2025). How To Predict Solubility Of Organic Compounds?. YouTube. [Link]

-

QuickTakes. (n.d.). Student Question: How does hydrogen bonding affect the properties of organic compounds?. Chemistry. [Link]

-

Open Oregon Educational Resources. (n.d.). 3.2 Solubility. Introductory Organic Chemistry. [Link]

-

University of Toronto. (2023). Solubility of Organic Compounds. [Link]

-

CK-12 Foundation. (2026). Physical Properties of Amines. [Link]

-

PubMed Central. (n.d.). Physics-Based Solubility Prediction for Organic Molecules. [Link]

-

Slideshare. (n.d.). solubility experimental methods.pptx. [Link]

-

Homework.Study.com. (n.d.). How does polarity affect solubility?. [Link]

- Google Patents. (n.d.). US20180029973A1 - Method for preparing 4-isopropylamino-1-butanol.

-

Solubility of Things. (n.d.). Quantitative Analysis Techniques. [Link]

-

PubMed Central. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. [Link]

-

ResearchGate. (n.d.). The Experimental Determination of Solubilities. [Link]

-

Khan Academy. (n.d.). Solubility of organic compounds. [Link]

-

Unknown. (n.d.). Exp. 7: Testing the Solubility Rules Through Quantitative Analysis. [Link]

-

YouTube. (2021). Polarity and Solubility of Organic Molecules. [Link]

-

SciSpace. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. [Link]

-

Biochem Chemopharma. (n.d.). SAFETY DATA SHEET SDS/MSDS 1- BUTANOL MSDS CAS: 000071-36-3. [Link]

Sources

- 1. 15.12 Physical Properties of Amines | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. m.youtube.com [m.youtube.com]

- 4. homework.study.com [homework.study.com]

- 5. Khan Academy [khanacademy.org]

- 6. 3.4.1 Organic Molecules with Heteroatoms: Influence of Hydrogen-bonding and Amine Protonation on Properties – Biology and Chemistry for Human Biosciences [rmit.pressbooks.pub]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Student Question : How does hydrogen bonding affect the properties of organic compounds? | Chemistry | QuickTakes [quicktakes.io]

- 9. CK12-Foundation [flexbooks.ck12.org]

- 10. scispace.com [scispace.com]

- 11. solubility experimental methods.pptx [slideshare.net]

- 12. solubilityofthings.com [solubilityofthings.com]

- 13. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 14. biochemopharma.fr [biochemopharma.fr]

- 15. fishersci.com [fishersci.com]

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 4-Benzylamino-1-butanol

Abstract

4-Benzylamino-1-butanol is a synthetic compound with a structure suggestive of potential biological activity. However, a comprehensive review of the scientific literature reveals a notable absence of studies detailing its mechanism of action, pharmacological effects, or specific molecular targets. This technical guide, therefore, serves as a roadmap for researchers, scientists, and drug development professionals, outlining a systematic and scientifically rigorous approach to characterizing the biological activity of this molecule. By leveraging a combination of computational, in vitro, and cell-based methodologies, this guide provides the foundational framework to progress this compound from an uncharacterized molecule to a compound with a well-defined mechanism of action.

Introduction and Current State of Knowledge

This compound (CAS: 59578-63-1) is an organic molecule with the chemical formula C11H17NO.[1][2][3] Its structure features a benzylamine group attached to a butanol backbone. While its physical and chemical properties are documented by chemical suppliers, there is a significant gap in the public domain regarding its biological function.[1][2] The presence of the benzylamine moiety is noteworthy, as this functional group is present in a wide range of biologically active compounds, including enzyme inhibitors and receptor modulators.[4][5][6] This structural feature provides a logical starting point for forming hypotheses about its potential molecular targets.

This guide will not report on a known mechanism of action, but will instead provide a comprehensive, field-proven strategy for its elucidation. The following sections will detail a multi-step experimental plan designed to identify the molecular target(s) of this compound, validate this interaction, and characterize the downstream biological consequences.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 59578-63-1 | [1][2] |

| Molecular Formula | C11H17NO | [1][2][3] |

| Molecular Weight | 179.26 g/mol | [2] |

| Density | 1.02 g/cm³ | [2] |

| Boiling Point | 120-125 °C @ 0.6 Torr | [2] |

| Safety Hazards | Causes skin irritation (H315) | [2] |

Hypothesis Generation and Initial Screening Strategy

The core of any mechanism of action study is a testable hypothesis. Based on the structure of this compound, we can formulate a primary hypothesis:

Primary Hypothesis: Due to the presence of the benzylamine pharmacophore, this compound interacts with a specific class of protein targets, such as G-protein coupled receptors (GPCRs), kinases, or monoamine transporters, leading to the modulation of downstream cellular signaling pathways.

To efficiently test this hypothesis and narrow down the potential target space, a tiered screening approach is recommended. This begins with broad, high-throughput methods and progressively moves towards more focused, target-specific assays.

Tier 1: In Silico and Broad Panel Screening

The initial phase aims to rapidly identify potential biological targets using computational and broad-based experimental screening.[7][8][9][10]

In silico docking simulations can predict the binding of this compound to a large library of known protein structures. This provides a cost-effective method to prioritize potential target classes.[10][11]

Caption: In silico screening workflow for target prediction.

Simultaneously, submitting the compound to a commercial broad panel screening service provides direct experimental data on its interaction with a wide array of targets.[12][13] Services like Eurofins Discovery's BioPrint or Reaction Biology's kinase panels can assess binding and enzymatic activity against hundreds of validated targets.[12][14]

Table 2: Example Broad Panel Screening Strategy

| Panel Type | Provider Example | Rationale |

| GPCR Binding Panel | Eurofins Discovery | The benzylamine moiety is common in GPCR ligands.[15] |

| Kinase Panel | Reaction Biology | Many small molecule inhibitors target kinase ATP-binding sites.[14] |

| Ion Channel Panel | Eurofins Discovery | To assess potential off-target effects on neuronal or cardiac channels. |

| Nuclear Receptor Panel | MedChemExpress | To investigate potential effects on gene transcription.[16] |

Tier 2: Hit Confirmation and Cellular Activity

Data from Tier 1 will hopefully identify a "hit" - a specific protein or protein family that interacts with this compound. The next step is to confirm this interaction and determine if it translates to a functional effect in a cellular context.

Let us hypothesize that the broad panel screening revealed an interaction with a Gs-coupled GPCR. The subsequent experiments would focus on validating this finding.

Detailed Protocol: cAMP Accumulation Assay

This assay will determine if this compound acts as an agonist or antagonist at the identified Gs-coupled receptor by measuring the downstream production of cyclic AMP (cAMP).[17][18][19][20][21]

Materials and Reagents:

-

HEK293 cells stably expressing the target GPCR.

-

Cell culture medium (DMEM/F12, 10% FBS, Penicillin-Streptomycin).

-

Stimulation buffer (e.g., HBSS with 20 mM HEPES).

-

Phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX).

-

Known reference agonist for the target GPCR.

-

This compound.

-

cAMP assay kit (e.g., Promega cAMP-Glo™).[17]

-

White 384-well microplates.

Step-by-Step Methodology:

-

Cell Seeding: Seed the HEK293 cells into white 384-well plates at a pre-optimized density and incubate overnight at 37°C, 5% CO2.

-

Compound Preparation:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Perform serial dilutions in stimulation buffer (containing IBMX) to create a 10-point concentration curve (e.g., 100 µM to 1 nM final concentration).

-

Prepare a similar concentration curve for the known reference agonist.

-

-

Cell Stimulation (Agonist Mode):

-

Carefully remove the culture medium from the cells.

-

Add the diluted compounds (this compound or reference agonist) to the wells.

-

Incubate at room temperature for 30 minutes.

-

-

Cell Stimulation (Antagonist Mode):

-

Pre-incubate cells with the this compound concentration curve for 15-30 minutes.

-

Add the reference agonist at its EC80 concentration to all wells (except negative control).

-

Incubate at room temperature for 30 minutes.

-

-

cAMP Detection:

-

Lyse the cells and detect cAMP levels according to the cAMP-Glo™ Assay manufacturer's protocol.[17] This typically involves adding a detection solution containing luciferase and measuring luminescence.

-

-

Data Analysis:

-

Plot the luminescence signal against the compound concentration.

-

For agonist activity, fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy).

-

For antagonist activity, determine the IC50 from the inhibition curve.

-

Table 3: Hypothetical cAMP Assay Data Presentation

| Compound | Assay Mode | Result | Potency (EC50/IC50) | Efficacy (Emax) |

| This compound | Agonist | No activity | > 100 µM | N/A |

| Reference Agonist | Agonist | Full Agonist | 15 nM | 100% |

| This compound | Antagonist | Competitive Antagonist | 250 nM | N/A |

Tier 3: Signaling Pathway Elucidation

If this compound is confirmed as a modulator of a specific target, the next critical step is to map its effect on downstream signaling pathways. Continuing with our GPCR antagonist hypothesis, we would investigate pathways known to be regulated by this receptor family, such as the Mitogen-Activated Protein Kinase (MAPK) cascade.[22][23][24][25][26]

Detailed Protocol: Western Blot for MAPK (ERK1/2) Phosphorylation

This protocol will determine if this compound, by antagonizing its target receptor, can inhibit agonist-induced phosphorylation of ERK1/2, a key component of the MAPK pathway.[22][23]

Materials and Reagents:

-

Cells expressing the target receptor (e.g., HEK293).

-

Reference agonist.

-

This compound.

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Primary antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and Rabbit anti-total-ERK1/2.

-

Secondary antibody: HRP-conjugated Goat anti-Rabbit IgG.

-

SDS-PAGE gels and blotting equipment.

-

Chemiluminescent substrate.

Step-by-Step Methodology:

-

Cell Treatment:

-

Plate cells in 6-well plates and grow to 80-90% confluency.

-

Serum-starve the cells for 4-6 hours.

-

Pre-treat cells with varying concentrations of this compound or vehicle (DMSO) for 30 minutes.

-

Stimulate the cells with the reference agonist at its EC80 concentration for 10 minutes.

-

-

Protein Extraction:

-

Wash cells with ice-cold PBS.

-

Lyse cells on ice with lysis buffer.

-

Clarify lysates by centrifugation and determine protein concentration (e.g., BCA assay).

-

-

Western Blotting:

-

Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour.

-

Incubate the membrane with anti-phospho-ERK1/2 antibody overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate.

-

-

Stripping and Re-probing:

-

Strip the membrane using a mild stripping buffer.

-

Re-probe with anti-total-ERK1/2 antibody to confirm equal protein loading.

-

-

Data Analysis:

-

Quantify band intensities using densitometry software (e.g., ImageJ).

-

Normalize the phospho-ERK signal to the total-ERK signal for each lane.

-

Plot the normalized signal to visualize the dose-dependent inhibition of ERK phosphorylation by this compound.

-

Sources

- 1. This compound | 59578-63-1 [chemicalbook.com]

- 2. echemi.com [echemi.com]

- 3. PubChemLite - this compound (C11H17NO) [pubchemlite.lcsb.uni.lu]

- 4. Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Benzylamine and Thenylamine Derived Drugs Induce Apoptosis and Reduce Proliferation, Migration and Metastasis Formation in Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel Benzylamine Derivatives: Synthesis, Anti-Mycobacterium Tuberculosis Evaluation and Predicted ADMET Properties [openmedicinalchemistryjournal.com]

- 7. researchgate.net [researchgate.net]

- 8. In silico screening for the interaction of small molecules with their targets and evaluation of therapeutic efficacy by free online tools | Semantic Scholar [semanticscholar.org]

- 9. biosolveit.de [biosolveit.de]

- 10. How in silico screening can guide product development in cosmetics [qima-lifesciences.com]

- 11. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 12. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 13. Eurofins Discovery - Eurofins Scientific [eurofins.com]

- 14. reactionbiology.com [reactionbiology.com]

- 15. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 16. medchemexpress.com [medchemexpress.com]

- 17. cAMP-Glo™ Assay Protocol [worldwide.promega.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. bio-protocol.org [bio-protocol.org]

- 20. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. revvity.com [revvity.com]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

A Technical Guide to the Potential Research Applications of 4-Benzylamino-1-butanol: A Privileged Scaffold for Novel Therapeutic Discovery

Abstract

4-Benzylamino-1-butanol is a structurally intriguing yet underexplored molecule possessing two key pharmacophores: a flexible N-benzylamino group and a linear amino alcohol backbone. While direct biological data for this specific compound is scarce, its constituent motifs are prevalent in a vast array of clinically significant therapeutic agents. This in-depth technical guide provides a comprehensive analysis of the potential research applications of this compound, grounded in the established pharmacological roles of N-substituted amino alcohols. We will explore its synthetic accessibility, propose promising research avenues in oncology, neuropharmacology, and infectious diseases, and provide detailed, actionable experimental protocols to empower researchers to unlock the therapeutic potential of this versatile chemical scaffold. This document is intended for researchers, scientists, and drug development professionals seeking to leverage privileged structures in the quest for novel medicines.

The Architectural Logic of this compound: A Molecule of Untapped Potential

The therapeutic potential of a small molecule is often encoded within its chemical architecture. This compound is a prime example of a compound whose structure suggests a high probability of biological activity. It is comprised of two fundamental building blocks that are consistently found in successful drug candidates:

-

The N-Benzyl Moiety: The benzyl group is a common feature in medicinal chemistry, valued for its ability to engage in favorable hydrophobic and π-stacking interactions with biological targets.[1] Its conformational flexibility allows it to adapt to the steric requirements of various binding pockets. Furthermore, the nitrogen atom of the benzylamine can act as a hydrogen bond acceptor or a protonated donor, further enhancing its binding versatility.[2]

-

The Amino Alcohol Backbone: The amino alcohol motif is a privileged structure in pharmacology, present in numerous approved drugs.[3] The presence of both a hydroxyl and an amino group provides opportunities for hydrogen bonding and can influence the molecule's solubility and metabolic stability. This bifunctionality is crucial for the interaction of many drugs with their respective targets.[4]

The linear nature of the butanol chain in this compound offers a degree of conformational freedom that can be advantageous for optimizing interactions with extended binding sites on target proteins.

Synthetic Accessibility: A Foundation for Exploration

A key consideration for any research compound is its ease of synthesis. This compound can be readily prepared through a one-pot reductive amination reaction between 4-amino-1-butanol and benzaldehyde. This method is efficient, scalable, and utilizes readily available starting materials.[5][6][7]

Table 1: Reactants for the Synthesis of this compound

| Compound Name | Role | Molecular Formula | Molecular Weight ( g/mol ) |

| 4-Amino-1-butanol | Starting Material | C₄H₁₁NO | 89.14 |

| Benzaldehyde | Reagent | C₇H₆O | 106.12 |

| Sodium Borohydride | Reducing Agent | NaBH₄ | 37.83 |

| Methanol | Solvent | CH₄O | 32.04 |

Experimental Protocol: Synthesis of this compound via Reductive Amination

This protocol is designed to be a self-validating system, with clear steps and expected outcomes.

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-amino-1-butanol (8.91 g, 100 mmol) in 150 mL of anhydrous methanol.

-

Imine Formation: To the stirred solution, add benzaldehyde (10.61 g, 100 mmol) dropwise at room temperature. Stir the mixture for 1-2 hours to facilitate the formation of the intermediate imine. Progress can be monitored by thin-layer chromatography (TLC).

-

Reduction: Cool the reaction mixture to 0 °C in an ice bath. Cautiously add sodium borohydride (5.67 g, 150 mmol) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Reaction Completion: Once the addition of sodium borohydride is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 3-4 hours, or until TLC analysis indicates the complete consumption of the imine intermediate.

-

Work-up and Purification:

-

Quench the reaction by the slow and careful addition of 100 mL of deionized water.

-

Concentrate the mixture under reduced pressure to remove the methanol.

-

Extract the aqueous residue with ethyl acetate (3 x 75 mL).

-

Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude this compound by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of methanol in dichloromethane).

-

-

Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Caption: Synthetic workflow for this compound.

Proposed Research Applications: Charting a Course for Discovery

Based on the established biological activities of structurally related N-benzylamines and amino alcohols, we propose the following research avenues for this compound.

Oncology: A Scaffold for Novel Antiproliferative Agents

The N-benzylamino and amino alcohol motifs are present in numerous compounds with demonstrated anticancer activity.[2] For instance, certain N-substituted isosteviol-based 1,3-aminoalcohols have shown antiproliferative effects against various human tumor cell lines.[2]

Hypothesis: this compound may exhibit antiproliferative activity by targeting key signaling pathways involved in cancer cell growth and survival.

Proposed Research Workflow:

-

In Vitro Antiproliferative Screening:

-

Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon], and a non-cancerous cell line like HEK293 for cytotoxicity comparison).

-

Assay: MTT or SRB assay to determine the IC₅₀ (half-maximal inhibitory concentration) of this compound.

-

-

Mechanism of Action Studies (if activity is observed):

-

Cell Cycle Analysis: Flow cytometry to determine if the compound induces cell cycle arrest.

-

Apoptosis Assays: Annexin V/PI staining to investigate the induction of programmed cell death.

-

Target Identification: Kinase profiling assays or western blotting for key proteins in proliferation pathways (e.g., Akt, MAPK/ERK).

-

Caption: Proposed oncology research workflow.

Neuropharmacology: Exploring Modulators of CNS Targets

Amino alcohols are prevalent scaffolds in drugs targeting the central nervous system (CNS).[8] Their ability to cross the blood-brain barrier and interact with neurotransmitter receptors and transporters makes them valuable templates for CNS drug discovery. The N-benzyl group can also contribute to CNS activity by enhancing lipophilicity.

Hypothesis: this compound may modulate the activity of CNS targets such as monoamine transporters or receptors, suggesting potential applications in mood disorders or neurodegenerative diseases.

Proposed Research Workflow:

-

In Vitro Receptor/Transporter Binding Assays:

-

Targets: Serotonin transporter (SERT), dopamine transporter (DAT), norepinephrine transporter (NET), and a panel of G-protein coupled receptors (GPCRs) relevant to CNS disorders.

-

Assay: Radioligand binding assays to determine the binding affinity (Ki) of this compound.

-

-

Functional Assays (for active compounds):

-

Transporter Uptake Assays: In vitro assays using cells expressing the target transporters to measure the functional inhibition of neurotransmitter uptake.

-

Second Messenger Assays: Assays to determine if the compound acts as an agonist or antagonist at identified GPCR targets.

-

-

In Vivo Behavioral Models (for promising candidates):

-

Animal Models: Murine models of depression (e.g., forced swim test) or anxiety (e.g., elevated plus maze) to assess behavioral effects.

-

Infectious Diseases: A New Frontier for Antimicrobial and Antifungal Agents

The amino alcohol scaffold is a component of several classes of antibiotics and has been explored for the development of new antimicrobial and antifungal agents.[9] The benzylamino moiety can also contribute to antimicrobial activity.

Hypothesis: this compound may possess antimicrobial or antifungal properties, potentially through the disruption of microbial cell membranes or inhibition of essential enzymes.

Proposed Research Workflow:

-

Antimicrobial and Antifungal Screening:

-

Microbial Strains: A panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).

-

Assay: Broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

-

-

Mechanism of Action Studies (for active compounds):

-

Cell Membrane Permeability Assays: To investigate if the compound disrupts microbial cell membranes.

-

Biofilm Inhibition Assays: To assess the ability of the compound to prevent or disrupt biofilm formation.

-

-

In Vivo Efficacy Models (for promising candidates):

-

Animal Models: Murine models of bacterial or fungal infection to evaluate the in vivo efficacy of the compound.

-

Structure-Activity Relationship (SAR) and Lead Optimization: The Path Forward

The true power of this compound lies in its potential as a versatile scaffold for medicinal chemistry. Should initial screening in any of the proposed research areas yield promising results, a systematic SAR study would be the logical next step.

Key Areas for Modification:

-

Aromatic Ring Substitution: Introduction of various substituents (e.g., halogens, methoxy groups, nitro groups) on the phenyl ring of the benzyl group can modulate electronic properties, lipophilicity, and steric interactions, leading to improved potency and selectivity.[10]

-

Alkyl Chain Length: Variation of the length of the carbon chain between the amino and hydroxyl groups can optimize the spatial orientation of these key functional groups for target binding.

-

Stereochemistry: If a chiral center is introduced, the synthesis and evaluation of individual enantiomers will be crucial, as biological activity is often stereospecific.[9]

Sources

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. Synthesis and Study of the Structure–Activity Relationship of Antiproliferative N-Substituted Isosteviol-Based 1,3-Aminoalcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Development of β-Amino Alcohol Derivatives that Inhibit Toll-Like Receptor 4 Mediated Inflammatory Response as Potential Antiseptics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Reductive amination - Wikipedia [en.wikipedia.org]

- 6. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Microbial production of 4-amino-1-butanol, a four-carbon amino alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Amino Alcohols as Potential Antibiotic and Antifungal Leads - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structure-activity relationships in the formation of amides from substituted N-benzylanilines - PubMed [pubmed.ncbi.nlm.nih.gov]

The Versatile Building Block: A Technical Guide to 4-Benzylamino-1-butanol in Organic Synthesis

Foreword: The Strategic Value of Bifunctional Building Blocks

In the landscape of modern organic synthesis, particularly within the realms of pharmaceutical and materials science, the strategic selection of starting materials is paramount. Bifunctional molecules, those possessing two distinct reactive centers, offer an elegant and efficient entry point into complex molecular architectures. 4-Benzylamino-1-butanol, a compound featuring a secondary amine and a primary alcohol, represents a quintessential example of such a strategic building block. Its inherent chemical duality allows for sequential and selective transformations, providing a robust platform for the construction of a diverse array of heterocyclic systems and other valuable target molecules. This guide provides an in-depth exploration of the synthesis, properties, and synthetic applications of this compound, tailored for researchers, scientists, and drug development professionals.

Physicochemical Properties and Spectroscopic Profile

A thorough understanding of a building block's physical and chemical characteristics is fundamental to its effective utilization in synthesis. The properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₇NO | PubChem[1] |

| Molecular Weight | 179.26 g/mol | ChemicalBook[2] |

| Appearance | Colorless to Almost colorless clear liquid | TCI America |

| Boiling Point | 120-125 °C @ 0.6 Torr | ECHEMI |

| Density | 1.02 g/cm³ | ECHEMI |

| XLogP3 | 1.93960 | ECHEMI |

| CAS Number | 59578-63-1 | ChemicalBook[2] |

Spectroscopic Characterization

Precise structural confirmation is a cornerstone of chemical synthesis. The following sections detail the expected spectroscopic signatures of this compound, based on established principles and data from analogous structures.

1.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzyl group (typically in the δ 7.2-7.4 ppm region), a singlet for the benzylic methylene (CH₂) protons, and multiplets for the butyl chain protons. The hydroxyl proton will appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent.

-

¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons, the benzylic carbon, and the four distinct carbons of the butanol chain. The carbon bearing the hydroxyl group (C-1) and the carbon adjacent to the nitrogen (C-4) will be shifted downfield due to the electronegativity of the heteroatoms.

1.1.2. Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups. A broad O-H stretch will be prominent in the 3200-3600 cm⁻¹ region, indicative of the alcohol. The N-H stretch of the secondary amine will appear in a similar region, typically around 3300-3500 cm⁻¹. C-H stretching vibrations for the aromatic and aliphatic portions will be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. A C-O stretching vibration should be visible in the 1050-1150 cm⁻¹ range.[3]

1.1.3. Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak [M]⁺ at m/z = 179. The fragmentation pattern would likely involve the loss of a hydroxyl radical, water, or cleavage at the C-C bonds of the butyl chain. Alpha-cleavage adjacent to the nitrogen or oxygen atoms is also a probable fragmentation pathway.[4][5] Predicted fragmentation data from computational tools can provide further insight into the expected mass spectrum.[1]

Synthesis of this compound: A Practical Protocol

The most direct and efficient laboratory-scale synthesis of this compound is achieved through the reductive amination of 4-amino-1-butanol with benzaldehyde. This method is highly reliable and proceeds through an imine intermediate, which is reduced in situ to the desired secondary amine.

Reaction Pathway

Caption: Reductive amination pathway for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures for reductive amination reactions involving similar substrates.[6][7]

Materials and Reagents:

-

4-Amino-1-butanol (1.0 eq)

-

Benzaldehyde (1.0 eq)

-

Sodium borohydride (NaBH₄) (1.5 eq)

-

Methanol (anhydrous)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-amino-1-butanol in anhydrous methanol (approximately 10 mL per gram of amino alcohol).

-

Imine Formation: To the stirred solution, add benzaldehyde dropwise at room temperature. Stir the resulting mixture for 1-2 hours to facilitate the formation of the imine intermediate. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Reduction: Cool the reaction mixture to 0 °C using an ice bath. Cautiously add sodium borohydride portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

-

Reaction Completion: After the addition of sodium borohydride is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 4-6 hours.

-

Work-up: Carefully quench the reaction by the slow addition of water. Remove the methanol under reduced pressure using a rotary evaporator.

-

Extraction: Transfer the aqueous residue to a separatory funnel and extract with dichloromethane (3 x volume of aqueous layer).

-

Washing and Drying: Combine the organic extracts and wash sequentially with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. The crude this compound can be purified by vacuum distillation or flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Applications in Organic Synthesis: A Gateway to Heterocycles

The synthetic utility of this compound stems from the orthogonal reactivity of its amine and alcohol functionalities. The benzyl group serves as a convenient protecting group for the nitrogen, which can be readily removed by hydrogenolysis. This building block is particularly valuable for the synthesis of substituted piperidines, a structural motif prevalent in numerous pharmaceuticals, especially those targeting the central nervous system (CNS).[8]

Synthesis of N-Benzyl-4-hydroxypiperidine

A key application of this compound is its conversion to N-benzyl-4-hydroxypiperidine through an intramolecular cyclization. This transformation typically involves the activation of the terminal hydroxyl group, followed by nucleophilic attack by the secondary amine.

Mechanistic Rationale

The synthesis of N-benzyl-4-hydroxypiperidine from this compound is a classic example of an intramolecular nucleophilic substitution reaction. The hydroxyl group is first converted into a good leaving group, often by reaction with a sulfonyl chloride (e.g., tosyl chloride or mesyl chloride) or thionyl chloride. The lone pair of electrons on the nitrogen atom then displaces the leaving group, forming the six-membered piperidine ring.

Sources

- 1. PubChemLite - this compound (C11H17NO) [pubchemlite.lcsb.uni.lu]

- 2. This compound | 59578-63-1 [chemicalbook.com]

- 3. 1-苄基-4-羟基哌啶 96% | Sigma-Aldrich [sigmaaldrich.com]

- 4. innospk.com [innospk.com]

- 5. mass spectrum of butan-1-ol fragmentation pattern of m/z m/e ions for analysis and identification of 1-butanol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Drugs acting on central nervous system (CNS) targets as leads for non-CNS targets - PMC [pmc.ncbi.nlm.nih.gov]

The Emergence of 4-Benzylamino-1-butanol Scaffolds: A Technical Guide for Drug Discovery

Abstract

The 4-Benzylamino-1-butanol core structure represents a versatile and promising scaffold in modern medicinal chemistry. Its inherent structural motifs—a flexible butanol chain, a secondary amine capable of forming critical hydrogen bonds, and an aromatic benzyl group amenable to a wide array of substitutions—offer a rich playground for the design of novel therapeutic agents. This guide provides an in-depth technical exploration for researchers, scientists, and drug development professionals on leveraging this scaffold for the discovery of new drugs. We will delve into the strategic design of derivatives and analogs, present detailed synthetic protocols, outline robust biological evaluation methodologies across various therapeutic areas, and discuss the principles of establishing a strong structure-activity relationship (SAR).

Introduction: The Strategic Value of the this compound Scaffold

The quest for novel chemical entities with therapeutic potential is a cornerstone of drug discovery. The this compound scaffold has emerged as a privileged starting point for library synthesis due to its combination of simplicity, synthetic tractability, and the ability to present key pharmacophoric features in three-dimensional space. The secondary amine and terminal hydroxyl group can act as hydrogen bond donors and acceptors, crucial for molecular recognition at biological targets. The benzyl group provides a platform for hydrophobic and aromatic interactions, while also serving as an anchor for introducing a wide range of functional groups to modulate potency, selectivity, and pharmacokinetic properties.

This guide will provide a comprehensive framework for the systematic exploration of the chemical space around the this compound core, enabling the identification of lead compounds for a variety of disease targets.

Medicinal Chemistry: Synthesizing a Diverse Chemical Library

The generation of a chemically diverse library of analogs is fundamental to exploring the therapeutic potential of the this compound scaffold. Two primary synthetic strategies are particularly well-suited for this purpose: reductive amination and N-alkylation.

Reductive Amination: A Versatile Approach

Reductive amination is a robust and widely used method for the formation of amines from carbonyl compounds.[1][2] In the context of our scaffold, this one-pot reaction allows for the coupling of 4-amino-1-butanol with a diverse array of substituted benzaldehydes to generate a wide range of N-benzyl derivatives.

Experimental Protocol: General Procedure for Reductive Amination

-

Reaction Setup: To a solution of 4-amino-1-butanol (1.0 eq.) in a suitable solvent such as methanol or dichloromethane, add the desired substituted benzaldehyde (1.1 eq.).

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine. The reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Reduction: Cool the reaction mixture to 0 °C and add a reducing agent such as sodium borohydride (NaBH₄) (1.5 eq.) portion-wise. Other selective reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) can also be used, particularly if the aldehyde is sensitive.[2]

-

Quenching and Work-up: After the reaction is complete (as monitored by TLC or LC-MS), quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired 4-(substituted-benzylamino)-1-butanol derivative.

Diagram: Reductive Amination Workflow

Caption: A generalized workflow for the synthesis of this compound derivatives via reductive amination.

N-Alkylation: A Complementary Strategy

N-alkylation offers an alternative route to synthesize derivatives, particularly when the desired benzyl group is introduced via a benzyl halide.[3] This method involves the direct alkylation of the nitrogen atom of a precursor molecule.

Experimental Protocol: General Procedure for N-Alkylation

-

Reaction Setup: Dissolve 4-amino-1-butanol (1.0 eq.) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

-

Deprotonation: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2.0 eq.), to the solution to deprotonate the amino group.

-

Alkylation: Add the desired substituted benzyl bromide or chloride (1.1 eq.) to the reaction mixture.

-

Reaction Conditions: Heat the reaction mixture to 60-80 °C and stir for 4-12 hours, monitoring the progress by TLC or LC-MS.

-

Work-up and Purification: After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent. The combined organic layers are then washed with brine, dried, and concentrated. The crude product is purified by column chromatography.

Biological Evaluation: Unveiling Therapeutic Potential

The diverse chemical space accessible from the this compound scaffold allows for its evaluation against a multitude of biological targets. Based on the activities of related benzylamine structures, promising therapeutic areas for exploration include oncology, endocrinology, infectious diseases, and dermatology.

Anticancer Activity

Benzylamine derivatives have shown promise as anticancer agents by targeting various cellular pathways, including receptor tyrosine kinases like the Insulin-like Growth Factor-1 Receptor (IGF-1R).[4][5]

3.1.1. Cell Viability Assay

A primary screen to assess the general cytotoxic or cytostatic effect of the synthesized compounds on cancer cell lines is essential.

Experimental Protocol: MTT Cell Viability Assay

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the test compounds (typically from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

3.1.2. Kinase Inhibition Assay

For compounds showing significant cell viability effects, a follow-up biochemical assay to determine direct inhibition of a specific kinase target is crucial.

Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., for IGF-1R)

-

Reaction Setup: In a 96-well plate, add the kinase buffer, the test compound at various concentrations, and the recombinant human IGF-1R enzyme. Incubate for 10-15 minutes at room temperature.

-

Initiate Reaction: Add the substrate (e.g., a biotinylated peptide) and ATP to initiate the kinase reaction. Incubate for 30-60 minutes at 30 °C.

-

Stop Reaction: Terminate the reaction by adding a stop solution (e.g., EDTA).

-

Detection: Detect the phosphorylated substrate using a suitable method, such as a fluorescence-based assay (e.g., TR-FRET) or an ELISA-based format with a phospho-specific antibody.[6][7]

-

Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC₅₀ value.

Diagram: Anticancer Screening Cascade

Caption: A typical screening funnel for identifying anticancer agents from a compound library.

Androgen Receptor Antagonism

Derivatives of benzylamine have been investigated as androgen receptor (AR) antagonists for the treatment of prostate cancer.[8][9]

Experimental Protocol: AR Reporter Gene Assay

-

Cell Transfection: Co-transfect a suitable cell line (e.g., PC-3) with an androgen receptor expression vector and a reporter plasmid containing an androgen-responsive element driving the expression of a reporter gene (e.g., luciferase).

-

Cell Seeding and Treatment: Seed the transfected cells in a 96-well plate. After 24 hours, treat the cells with the test compounds in the presence of a known AR agonist (e.g., dihydrotestosterone, DHT).

-

Incubation: Incubate the cells for 24-48 hours.

-

Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.

-

Data Analysis: Calculate the percentage of inhibition of DHT-induced luciferase activity and determine the IC₅₀ values for the test compounds.

Tyrosinase Inhibition

Benzylamine-containing scaffolds have been designed as inhibitors of tyrosinase, a key enzyme in melanin biosynthesis, with applications in treating hyperpigmentation disorders.[10][11]

Experimental Protocol: Mushroom Tyrosinase Inhibition Assay

-

Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing phosphate buffer (pH 6.8), the test compound at various concentrations, and mushroom tyrosinase solution.[12][13][14]

-

Pre-incubation: Pre-incubate the mixture for 10 minutes at 25 °C.

-

Substrate Addition: Add the substrate, L-DOPA, to each well to initiate the reaction.

-

Absorbance Measurement: Measure the formation of dopachrome by monitoring the absorbance at 475 nm at regular intervals for 20-30 minutes using a microplate reader.[12]

-

Data Analysis: Calculate the initial reaction rates and determine the percentage of tyrosinase inhibition. Calculate the IC₅₀ value for each compound. Kojic acid can be used as a positive control.[15]

Structure-Activity Relationship (SAR) and Data Interpretation

Systematic modification of the this compound scaffold and correlation of these changes with biological activity is crucial for developing a robust SAR.

Table 1: Hypothetical SAR Data for a Kinase Inhibition Assay

| Compound ID | Benzyl Substitution | IC₅₀ (µM) |

| Parent-01 | H | 15.2 |

| Analog-02 | 4-Fluoro | 5.8 |

| Analog-03 | 4-Chloro | 2.1 |

| Analog-04 | 4-Methoxy | 25.6 |

| Analog-05 | 3,4-Dichloro | 0.9 |

| Analog-06 | 2-Chloro | 18.9 |

-

Electronic Effects: Electron-withdrawing groups at the para-position of the benzyl ring (e.g., fluoro, chloro) appear to enhance potency.

-

Steric Effects: Substitution at the ortho-position may be detrimental to activity, possibly due to steric hindrance at the binding site.

-

Multiple Substitutions: Combining favorable substitutions (e.g., 3,4-dichloro) can lead to a significant increase in potency.

These initial SAR insights guide the next round of synthesis to further optimize the lead compounds.

Conclusion and Future Directions

The this compound scaffold represents a synthetically accessible and highly versatile starting point for the discovery of novel drug candidates. By employing systematic medicinal chemistry strategies such as reductive amination and N-alkylation, diverse libraries of analogs can be efficiently generated. The application of robust in vitro screening assays across various therapeutic areas, including oncology, endocrinology, and dermatology, can rapidly identify hit compounds with promising biological activity. Subsequent detailed SAR studies will then guide the optimization of these hits into potent and selective lead compounds. This guide provides a foundational framework to empower researchers to unlock the full therapeutic potential of this promising chemical scaffold.

References

-

Bio-protocol. (n.d.). Tyrosinase inhibition assay. Retrieved from [Link]

- Krug, M., Erlenkamp, G., Sippl, W., Schächtele, C., Totzke, F., & Hilgeroth, A. (2010). Discovery and selectivity-profiling of 4-benzylamino 1-aza-9-oxafluorene derivatives as lead structures for IGF-1R inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(23), 6915–6919.

- Furuya, K., Yamamoto, Y., Nakanishi, M., Kamei, S., & Iida, A. (2011). Design and Synthesis of 4-(4-Benzoylaminophenoxy)phenol Derivatives As Androgen Receptor Antagonists. ACS Medicinal Chemistry Letters, 2(12), 923–927.

- Zhang, Y., et al. (2025). Protocol to identify small-molecule inhibitors against cancer drug resistance. STAR Protocols, 6(1), 103605.

- Poroikov, V., et al. (2013). Identification of novel androgen receptor antagonists using structure- and ligand-based methods.

-

Active Concepts. (2023). Tyrosinase Inhibition Assay. Retrieved from [Link]

- Kim, J. H., et al. (2021). Design and Synthesis of (Z)-2-(Benzylamino)-5-benzylidenethiazol-4(5H)-one Derivatives as Tyrosinase Inhibitors and Their Anti-Melanogenic and Antioxidant Effects. Molecules, 26(15), 4475.

- Ryu, H. W., et al. (2021). Identification of Tyrosinase Inhibitors and Their Structure-Activity Relationships via Evolutionary Chemical Binding Similarity and Structure-Based Methods. International Journal of Molecular Sciences, 22(3), 1045.

-

Ismail, M. (2020). A biochemical method for cancer drug screening using the NanoBiT® Protein:Protein Interaction Assay. Retrieved from [Link]

- Kijanska, M., & Kelm, J. (2016). High-Throughput 3D Spheroid-Based Drug-Screening. Methods in Molecular Biology, 1475, 141-155.

- Li, X., et al. (2020). Discovery of Novel Peroxisome Proliferator-Activated Receptor α (PPARα) Agonists by Virtual Screening and Biological Evaluation. Journal of Medicinal Chemistry, 63(6), 3091–3103.

-

BioAssay Systems. (n.d.). Kinase Inhibitor Screening Services. Retrieved from [Link]

-

Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

- Eyer, L., et al. (2019). Nucleoside Analogs with Antiviral Activity against Yellow Fever Virus. Antimicrobial Agents and Chemotherapy, 63(6), e00192-19.

- Fernandez-Garcia, A., et al. (2018). Consensus Virtual Screening Protocol Towards the Identification of Small Molecules Interacting with the Colchicine Binding Site of the Tubulin-microtubule System. Current Pharmaceutical Design, 24(29), 3448-3461.

- Rocha-Pereira, J., et al. (2012). Antiviral activity of nucleoside analogues against norovirus. Antiviral Research, 94(1), 1-8.

- De Clercq, E. (2019). The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold. Antiviral Chemistry & Chemotherapy, 27, 2040206619861321.

- Copeland, R. A. (2012). Assay Development for Protein Kinase Enzymes. Methods in Molecular Biology, 795, 77–92.

-

RayBiotech. (n.d.). Human PPAR-alpha Transcription Factor Activity Assay Kit. Retrieved from [Link]

- Jung, M. E., et al. (2009). Structure-based Virtual Screening and Identification of a Novel Androgen Receptor Antagonist. Journal of Medicinal Chemistry, 52(23), 7559–7562.

-

The Royal Society of Chemistry. (n.d.). New Screening Approaches for Kinases. Retrieved from [Link]

- Ferron, F., et al. (2021). Broad-Spectrum Antiviral Strategies and Nucleoside Analogues. Viruses, 13(4), 675.

- Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal, 408(3), 297–315.

- Kempson, J., et al. (2013). Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2: unexpected formation of cyclic ureas and urethanes by reaction with CO2. Beilstein Journal of Organic Chemistry, 9, 2453–2460.

-